Meseclazone

説明

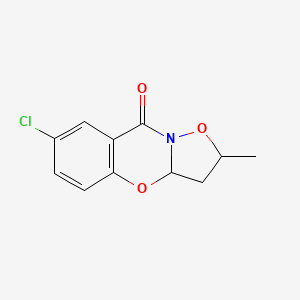

Structure

3D Structure

特性

IUPAC Name |

7-chloro-2-methyl-3,3a-dihydro-2H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-6-4-10-13(16-6)11(14)8-5-7(12)2-3-9(8)15-10/h2-3,5-6,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGJQQNLRVNIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2N(O1)C(=O)C3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865466 | |

| Record name | Meseclazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29053-27-8 | |

| Record name | Meseclazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29053-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meseclazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029053278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meseclazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meseclazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESECLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KFT71THG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Meseclazone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a plausible synthetic pathway for Meseclazone, a compound with a complex heterocyclic structure. The proposed synthesis is a multi-step process beginning with commercially available starting materials. This document outlines the necessary reagents, reaction conditions, and includes a schematic representation of the synthetic route.

Proposed Synthesis Pathway

The synthesis of this compound, chemically known as 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one, can be envisioned through a three-step sequence involving the initial formation of a Schiff base, followed by reduction and subsequent cyclization to construct the core benzoxazinone ring system.

A visual representation of this proposed pathway is provided below:

Starting Materials

The synthesis commences with two key starting materials: 4-amino-3-methylisoxazole and 5-chlorosalicylaldehyde. Both of these compounds can be synthesized from readily available precursors.

| Starting Material | Structure | Synthesis Method |

| 4-Amino-3-methylisoxazole | Can be prepared via a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[2][3] | |

| 5-Chlorosalicylaldehyde | Synthesized by the chlorination of salicylaldehyde.[2] |

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the this compound synthesis.

Step 1: Synthesis of the Schiff Base Intermediate (N-(4-chloro-2-hydroxybenzylidene)-3-methylisoxazol-4-amine)

Methodology:

This step involves the condensation reaction between 4-amino-3-methylisoxazole and 5-chlorosalicylaldehyde to form the corresponding Schiff base (imine).

-

Dissolve equimolar amounts of 4-amino-3-methylisoxazole and 5-chlorosalicylaldehyde in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of a weak acid, like acetic acid, to the mixture.

-

Reflux the reaction mixture for a period of 2 to 4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

| Parameter | Value |

| Reactants | 4-Amino-3-methylisoxazole, 5-Chlorosalicylaldehyde |

| Solvent | Methanol or Ethanol |

| Catalyst | Acetic Acid (catalytic amount) |

| Reaction Time | 2 - 4 hours |

| Temperature | Reflux |

| Work-up | Precipitation and Filtration |

Step 2: Reduction of the Schiff Base to the Amine Intermediate (2-((3-methylisoxazol-4-ylamino)methyl)-4-chlorophenol)

Methodology:

The imine bond of the Schiff base is selectively reduced to an amine using a suitable reducing agent.

-

Suspend the Schiff base intermediate in a suitable solvent, such as methanol or ethanol.

-

Cool the suspension in an ice bath.

-

Add a reducing agent, such as sodium borohydride, portion-wise to the cooled suspension while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the careful addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine intermediate.

| Parameter | Value |

| Reactant | N-(4-chloro-2-hydroxybenzylidene)-3-methylisoxazol-4-amine |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol or Ethanol |

| Reaction Time | Several hours |

| Temperature | 0 °C to Room Temperature |

| Work-up | Aqueous Quench and Extraction |

Step 3: Cyclization to this compound

Methodology:

The final step involves the cyclization of the amine intermediate with a phosgene equivalent, such as triphosgene, to form the benzoxazinone ring of this compound. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of phosgene and its equivalents.

-

Dissolve the amine intermediate in an inert aprotic solvent, such as dichloromethane or toluene.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of triphosgene in the same solvent to the cooled reaction mixture.

-

Allow the reaction to proceed at low temperature for a specified time, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.

| Parameter | Value |

| Reactant | 2-((3-methylisoxazol-4-ylamino)methyl)-4-chlorophenol |

| Cyclizing Agent | Triphosgene |

| Base | Triethylamine or Pyridine |

| Solvent | Dichloromethane or Toluene |

| Reaction Time | To be determined by monitoring |

| Temperature | 0 °C to Room Temperature |

| Work-up | Aqueous Quench, Extraction, and Purification |

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification methods employed.

| Step | Product | Expected Yield (%) |

| 1 | Schiff Base Intermediate | 80 - 95% |

| 2 | Amine Intermediate | 70 - 90% |

| 3 | This compound | 60 - 80% |

Concluding Remarks

The proposed synthesis of this compound offers a viable route from commercially available starting materials. The key steps involve well-established organic transformations. Researchers and drug development professionals should note that the final cyclization step requires careful handling of hazardous reagents. Optimization of reaction conditions and purification procedures will be necessary to achieve high yields and purity of the final product. Further characterization of the intermediates and the final this compound product using spectroscopic methods (NMR, IR, Mass Spectrometry) and elemental analysis is essential to confirm their identity and purity.

References

Spectroscopic Characterization of Meseclazone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Meseclazone, a compound with anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and data presentation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction to this compound and Spectroscopic Analysis

This compound, with the chemical name 5-chloro-N-(2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl)benzamide, is a molecule of interest for its potential therapeutic applications. A thorough spectroscopic characterization is fundamental for its structural elucidation, purity assessment, and quality control in pharmaceutical development. This guide outlines the standard procedures and expected spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its aromatic and methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 2H | Protons ortho to carbonyl on benzamide ring |

| ~ 7.5 - 7.7 | Multiplet | 3H | Remaining protons on benzamide ring |

| ~ 7.8 | Doublet | 1H | Aromatic proton on benzoxazine ring |

| ~ 7.4 | Doublet of doublets | 1H | Aromatic proton on benzoxazine ring |

| ~ 7.2 | Doublet | 1H | Aromatic proton on benzoxazine ring |

| ~ 2.4 | Singlet | 3H | Methyl protons |

| ~ 10.5 | Singlet | 1H | Amide proton |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Carbonyl carbon (amide) |

| ~ 160 | Carbonyl carbon (oxazinone) |

| ~ 150 | Quaternary carbon (C-O) |

| ~ 145 | Quaternary carbon (C-N) |

| ~ 135 | Quaternary carbon (C-Cl) |

| ~ 130 - 133 | Aromatic CH carbons (benzamide) |

| ~ 128 - 129 | Aromatic CH carbons (benzamide) |

| ~ 125 - 127 | Aromatic CH carbons (benzoxazine) |

| ~ 115 - 120 | Aromatic CH carbons (benzoxazine) |

| ~ 22 | Methyl carbon |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1760 | Strong | C=O stretch (oxazinone carbonyl) |

| ~ 1680 | Strong | C=O stretch (amide carbonyl) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1250 | Strong | C-O-C stretch (ether) |

| ~ 750 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the anvil.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean ATR crystal should be acquired before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected monoisotopic mass of this compound (C₁₆H₁₁ClN₂O₃) is approximately 314.0485 g/mol . In high-resolution mass spectrometry, this peak will appear as an isotopic cluster due to the presence of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Patterns: Fragmentation is expected to occur at the amide bond and within the benzoxazine ring, leading to characteristic fragment ions.

| m/z (predicted) | Possible Fragment Ion |

| 314/316 | [M]⁺ and [M+2]⁺ isotopic pattern for Chlorine |

| 175/177 | Fragment corresponding to the chlorobenzoyl moiety |

| 139 | Fragment corresponding to the chlorobenzoyl cation |

| 162 | Fragment corresponding to the benzoxazinone moiety |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system or direct infusion pump.

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to determine the most sensitive ionization.

-

Mass Range: Scan a mass range of m/z 50-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas Flow: Adjust as per instrument recommendation.

-

Drying Gas Temperature: Set according to the solvent used (e.g., 250-350 °C).

-

Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. The predicted data serves as a reference for experimental results, and the detailed protocols offer a starting point for laboratory investigation. The combination of NMR, IR, and MS techniques will enable a comprehensive and unambiguous structural confirmation and characterization of this compound.

An In-Depth Technical Guide to the Characterization of Crystal Structure and Polymorphism of Active Pharmaceutical Ingredients

Disclaimer: As of late 2025, detailed information regarding the specific crystal structure and polymorphic forms of Meseclazone is not publicly available in peer-reviewed literature or crystallographic databases. Therefore, this document serves as an in-depth technical guide to the methodologies that would be employed to characterize the solid-state properties of a pharmaceutical compound such as this compound. The experimental data presented herein is illustrative.

Introduction: The Critical Role of Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, and the existence of different crystal structures of the same compound, a phenomenon called polymorphism, can significantly influence the physicochemical properties of an API. These properties include solubility, dissolution rate, bioavailability, stability, and manufacturability. Consequently, a thorough investigation of the crystal structure and potential polymorphic forms of a new drug candidate is a critical and regulatory-expected component of its development process. This guide outlines the core experimental workflows for the comprehensive solid-state characterization of a pharmaceutical compound.

Polymorph Screening and Crystallization

The initial step in characterizing the solid-state landscape of an API is to perform a polymorph screen, which aims to identify all accessible crystalline forms. This is typically achieved by crystallizing the compound from a wide variety of solvents and under different conditions.

Experimental Protocol: Solvent-Based Polymorph Screening

-

Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points is selected.

-

Saturation: Saturated or near-saturated solutions of the API are prepared in each solvent at elevated temperatures.

-

Crystallization Induction: Crystallization is induced by various methods:

-

Slow Cooling: The heated, saturated solutions are allowed to cool slowly to ambient temperature.

-

Fast Cooling (Crash Cooling): The heated, saturated solutions are rapidly cooled in an ice bath.

-

Solvent Evaporation: The solutions are left undisturbed at ambient temperature to allow for slow evaporation of the solvent.

-

Anti-Solvent Addition: A solvent in which the API is insoluble (an anti-solvent) is added to a solution of the API, inducing precipitation.

-

-

Solid Isolation and Analysis: The resulting solid materials are isolated by filtration, dried, and then analyzed using techniques such as Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.

Crystal Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the absolute three-dimensional structure of a crystalline material. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the API are grown, typically through slow evaporation of a dilute solution.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. This model is refined to best fit the experimental data, yielding the final crystal structure.

Data Presentation: Crystallographic Data

The results of an SC-XRD experiment are summarized in a crystallographic information file (CIF) and can be presented in a table for comparison.

| Parameter | Illustrative Form I | Illustrative Form II |

| Chemical Formula | C₁₁H₁₀ClNO₃ | C₁₁H₁₀ClNO₃ |

| Formula Weight | 239.65 | 239.65 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 8.567(2) | 10.123(3) |

| b (Å) | 12.345(3) | 15.432(4) |

| c (Å) | 9.876(2) | 7.654(2) |

| α (°) | 90 | 90 |

| β (°) | 102.34(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1019.8(4) | 1195.6(6) |

| Z | 4 | 4 |

| Density (calc) (g/cm³) | 1.562 | 1.330 |

| R-factor (%) | 4.2 | 3.8 |

Characterization of Crystalline Forms

Once different polymorphs are identified, they must be thoroughly characterized using a suite of analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to generate a unique "fingerprint" for each crystalline phase. It is the primary tool for identifying polymorphs and assessing the crystallinity of a sample.

-

Sample Preparation: A small amount of the powdered sample (approximately 10-20 mg) is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

-

Data Acquisition: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The instrument is typically scanned over a range of 2° to 40° 2θ.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.

| Illustrative Form I (2θ) | Intensity (%) | Illustrative Form II (2θ) | Intensity (%) |

| 8.1 | 100 | 10.5 | 85 |

| 12.3 | 45 | 14.2 | 100 |

| 16.2 | 80 | 18.9 | 60 |

| 20.5 | 65 | 21.1 | 95 |

| 24.7 | 50 | 25.8 | 70 |

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions, providing crucial information about the thermodynamic stability of polymorphs.

-

Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).

-

Data Analysis: The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting point is identified as the onset or peak of the melting endotherm.

| Form | Melting Point (Onset, °C) | Enthalpy of Fusion (J/g) | Notes |

| Illustrative Form I | 155.2 | 95.8 | Sharp endotherm |

| Illustrative Form II | 148.5 | 82.1 | Melts at a lower temperature |

| Amorphous | N/A | N/A | Exhibits a glass transition at ~65 °C |

Spectroscopic Characterization: FTIR and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the molecular vibrations within the crystal. Since polymorphs have different molecular arrangements and intermolecular interactions, their vibrational spectra will differ, providing another method for their identification and differentiation.

-

Sample Placement: A small amount of the powder sample is placed directly on the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is collected over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are compared between different solid forms. Differences in regions corresponding to hydrogen bonding (e.g., O-H, N-H stretching) are often indicative of polymorphism.

| Illustrative Form I (cm⁻¹) | Illustrative Form II (cm⁻¹) | Assignment |

| 3350 | 3385, 3360 | N-H Stretch |

| 1710 | 1725 | C=O Stretch |

| 1245 | 1255 | C-O Stretch |

| 820 | 830 | C-Cl Stretch |

Conclusion

The comprehensive solid-state characterization of an active pharmaceutical ingredient is a multi-faceted process that requires the application of several complementary analytical techniques. A thorough polymorph screen is essential to identify all accessible crystalline forms. Subsequently, techniques such as single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy are employed to unambiguously determine the crystal structures and differentiate between polymorphs. The data generated from these studies are fundamental to ensuring the development of a safe, effective, and stable drug product. While specific data for this compound is not currently in the public domain, the workflows and methodologies described in this guide represent the established best practices for the solid-state characterization of any new pharmaceutical compound.

Meseclazone: A Prodrug Approach for Targeted Anti-Inflammatory Action

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the mechanism of action of meseclazone, a prodrug designed for the targeted delivery of its active anti-inflammatory metabolite. The focus of this document is to elucidate the metabolic activation, pharmacological effects, and the underlying signaling pathways modulated by its active form.

Introduction: The Prodrug Concept

This compound is an innovative therapeutic agent that functions as a prodrug. This means it is administered in an inactive or less active form and is then metabolized within the body into its active therapeutic compound. This approach offers several advantages, including improved drug delivery to the site of action, enhanced bioavailability, and a reduction in systemic side effects. In the case of this compound, the primary goal is to deliver the active moiety to the colon for the localized treatment of inflammatory conditions.

Metabolic Activation of this compound Prodrugs

The defining characteristic of this compound as a prodrug lies in its chemical structure, which is designed to remain intact until it reaches the lower gastrointestinal tract. Several formulations of mesalazine, the active component, utilize a prodrug strategy. These include sulfasalazine, olsalazine, and balsalazide. The activation of these prodrugs is a classic example of targeted drug release.

Experimental Protocol: In Vitro Azoreductase Assay

A common method to evaluate the activation of azo-bond-containing prodrugs like sulfasalazine and olsalazine involves an in vitro assay using colonic bacteria or a purified azoreductase enzyme.

-

Preparation of Bacterial Lysate: Fecal samples from healthy volunteers are homogenized and cultured under anaerobic conditions to enrich for colonic bacteria. The bacterial cells are then harvested, washed, and lysed to obtain a cell-free extract containing azoreductase.

-

Assay Conditions: The prodrug (e.g., sulfasalazine) is incubated with the bacterial lysate or purified enzyme in an anaerobic chamber at 37°C. The reaction buffer is typically a phosphate buffer with a reducing agent like NADH or NADPH.

-

Quantification: The rate of prodrug cleavage is monitored over time by measuring the decrease in the prodrug concentration and the increase in the concentration of the active metabolite (mesalazine) and the carrier molecule (e.g., sulfapyridine). This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Enzyme kinetics (e.g., Michaelis-Menten constants) can be determined by varying the substrate concentration and measuring the initial reaction velocities.

The following diagram illustrates the logical workflow of this experimental protocol.

Caption: Workflow for in vitro azoreductase assay.

Mechanism of Action of the Active Metabolite: Mesalazine (5-ASA)

Upon reaching the colon, bacterial azoreductases cleave the azo bond of prodrugs like sulfasalazine and olsalazine, releasing the active anti-inflammatory agent, mesalazine (5-aminosalicylic acid or 5-ASA).[1][2] Mesalazine exerts its therapeutic effects locally on the colonic mucosa through a variety of anti-inflammatory processes.[1] The mechanism of action is not fully understood but is believed to be topical rather than systemic.[3]

Key proposed mechanisms of action include:

-

Inhibition of Pro-inflammatory Mediators: Mesalazine is thought to diminish inflammation by blocking the production of arachidonic acid metabolites through both the cyclooxygenase (COX) and lipoxygenase pathways.[3] This leads to a reduction in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

-

Modulation of Nuclear Factor-kappa B (NF-κB): Mesalazine has the potential to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines.

-

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): A current hypothesis suggests that mesalazine activates PPAR-γ, a nuclear receptor highly expressed in the colon. Activation of PPAR-γ can transrepress key target genes involved in the inflammatory response, such as those regulated by NF-κB and signal transducers and activators of transcription (STAT).

-

Scavenging of Reactive Oxygen Species: Mesalazine has been shown to be a potent scavenger of free radicals, which can contribute to tissue damage in inflammatory conditions.

The following diagram illustrates the proposed signaling pathways modulated by mesalazine.

Caption: Signaling pathways modulated by mesalazine.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound prodrugs is characterized by minimal systemic absorption of the parent drug and targeted release of the active metabolite in the colon.

Data Presentation: Pharmacokinetic Parameters of Mesalazine Formulations

| Parameter | Sulfasalazine | Olsalazine | Balsalazide | Delayed-Release Mesalazine (Asacol) | Sustained-Release Mesalazine (Pentasa) |

| Urinary Excretion of Total 5-ASA (24-96h) | Mean: 11-33% or Median: 22% | Mean: 14-31% or Median: 16-27% | Mean: 12-35% or Median: 20% | Mean: 10-35% or Median: 18-40% | Mean: 15-53% or Median: 23-34% |

| Fecal Excretion of Total 5-ASA (24-96h) | Mean: 23-75% or Median: 38% | Mean: 47-50% or Median: 17-36% | Mean: 46% or Median: 22% | Mean: 40-64% or Median: 20-56% | Mean: 12-51% or Median: 39-59% |

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

-

Study Design: A randomized, crossover study is conducted with a cohort of healthy volunteers.

-

Drug Administration: Subjects receive a single oral dose of the this compound prodrug formulation. After a washout period, they receive a different formulation.

-

Sample Collection: Blood and urine samples are collected at predefined time points over 24-48 hours. Fecal samples are collected for 48-96 hours.

-

Bioanalysis: Plasma, urine, and fecal concentrations of the prodrug, mesalazine, and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life.

The following diagram illustrates the logical flow of a pharmacokinetic study.

Caption: Workflow of a pharmacokinetic study.

Conclusion

This compound and related prodrugs represent a highly effective strategy for the targeted delivery of mesalazine to the colon, thereby maximizing its therapeutic effect in inflammatory bowel diseases while minimizing systemic exposure and potential side effects. The mechanism of action of the active metabolite, mesalazine, is multifaceted, involving the inhibition of key inflammatory pathways, modulation of transcription factors like NF-κB and PPAR-γ, and scavenging of reactive oxygen species. Further research into the intricate molecular interactions of mesalazine will continue to refine our understanding of its therapeutic benefits and may pave the way for the development of even more targeted and effective anti-inflammatory therapies.

References

Investigating the Metabolic Activation of Meseclazone: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available scientific data regarding the metabolic activation of Meseclazone. No detailed studies on its metabolic pathways, the enzymes involved, or its metabolites in biological systems have been identified in the current body of scientific literature. Therefore, this document cannot provide a detailed technical guide as requested.

This guide will instead outline the chemical identity of this compound and, based on the metabolism of structurally related compounds, propose hypothetical metabolic pathways that could be investigated in future research. This information is intended to serve as a foundational resource for researchers initiating studies into the metabolism and potential bioactivation of M.eseclazone.

Introduction to this compound

This compound is a chemical compound with the systematic IUPAC name 7-chloro-2-methyl-3,3a-dihydro-2H-[1][2]oxazolo[3,2-b][1][]benzoxazin-9-one.[4] Its chemical formula is C₁₁H₁₀ClNO₃. While it is listed in chemical databases such as PubChem and the NIH's Metabolomics Workbench, there is no associated information regarding its pharmacological use, mechanism of action, or metabolic fate.

Proposed Metabolic Pathways for this compound (Hypothetical)

In the absence of direct experimental data for this compound, we can infer potential metabolic pathways by examining the metabolism of compounds with similar structural features, such as isoxazolyl penicillins (e.g., Cloxacillin, Flucloxacillin). These compounds also contain an isoxazole ring structure. It is important to emphasize that these are hypothetical pathways and would require experimental validation.

Potential metabolic reactions could involve both Phase I and Phase II biotransformations.

Hypothetical Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, and hydrolysis, often mediated by the Cytochrome P450 (CYP) enzyme system. For this compound, potential Phase I metabolic pathways could include:

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule. This could occur on the aromatic ring or other accessible positions.

-

N-dealkylation: Removal of the methyl group from the nitrogen atom in the oxazole ring.

-

Ring Opening: Cleavage of the isoxazole or benzoxazine ring systems. For instance, the beta-lactam ring in penicillins is known to be hydrolyzed to form inactive penicilloic acid metabolites. A similar hydrolytic opening of one of the heterocyclic rings in this compound could be a metabolic route.

The following diagram illustrates a hypothetical Phase I metabolic pathway for this compound, leading to potential primary metabolites.

Caption: Hypothetical Phase I metabolic pathways of this compound.

Hypothetical Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II pathways for this compound and its primary metabolites could include:

-

Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl groups.

-

Sulfation: Conjugation with a sulfonate group, another pathway for hydroxylated metabolites.

The following diagram illustrates the potential conjugation of a hypothetical hydroxylated metabolite of this compound.

Caption: Hypothetical Phase II conjugation of a this compound metabolite.

Proposed Experimental Protocols for Investigating this compound Metabolism

To elucidate the actual metabolic pathways of this compound, a series of in vitro and in vivo experiments would be necessary. The following are standard experimental protocols used in drug metabolism studies that could be applied to this compound.

In Vitro Metabolism Studies

Objective: To identify the primary metabolites of this compound and the enzymes responsible for their formation.

Methodologies:

-

Incubation with Liver Microsomes:

-

Protocol: this compound would be incubated with human and animal (e.g., rat, mouse) liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

-

Analysis: The reaction mixture would be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and any formed metabolites.

-

Enzyme Identification: To identify the specific CYP isoforms involved, recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms can be used.

-

-

Incubation with Hepatocytes:

-

Protocol: this compound would be incubated with primary cultures of human and animal hepatocytes. This system contains both Phase I and Phase II enzymes.

-

Analysis: The culture medium and cell lysates would be analyzed by LC-MS to identify both Phase I and Phase II metabolites.

-

The general workflow for these in vitro experiments is depicted below.

Caption: General workflow for in vitro metabolism studies.

In Vivo Metabolism Studies

Objective: To identify the metabolites of this compound in a living organism and determine its pharmacokinetic profile.

Methodologies:

-

Animal Studies:

-

Protocol: this compound would be administered to laboratory animals (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

-

Sample Collection: Blood, urine, and feces would be collected at various time points.

-

Analysis: Samples would be processed and analyzed by LC-MS to identify and quantify this compound and its metabolites. This would provide information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Quantitative Data Presentation (Hypothetical)

As no quantitative data is available, the following tables are provided as templates for how such data could be presented once generated from the experimental protocols described above.

Table 1: Hypothetical Kinetic Parameters for this compound Metabolism by Recombinant Human CYP Isoforms.

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| CYP1A2 | |||

| CYP2C9 | |||

| CYP2C19 | |||

| CYP2D6 | |||

| CYP3A4 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats.

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (ng·h/mL) | ||

| Half-life (t½) (h) | ||

| Bioavailability (%) | N/A | |

| Major Metabolites |

Conclusion and Future Directions

The metabolic activation of this compound remains an uninvestigated area. The information presented in this guide is based on inferences from structurally related compounds and outlines a hypothetical framework for future research. To understand the safety and efficacy of this compound, it is crucial to conduct rigorous in vitro and in vivo metabolism studies as proposed. Such studies will be essential to identify its metabolic pathways, the enzymes involved, and any potentially reactive metabolites that could contribute to toxicity. The experimental workflows and data presentation formats provided herein can serve as a guide for researchers embarking on the investigation of this compound metabolism.

References

Unveiling the Unintended: A Technical Guide to the Potential Off-Target Pharmacological Effects of Meseclazone (Mesalazine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meseclazone, more commonly known as mesalazine or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its primary therapeutic action is localized to the colonic mucosa, where it exerts a range of anti-inflammatory effects. The principal mechanisms of action are believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. Additionally, mesalazine is thought to modulate the nuclear factor-kappa B (NF-κB) signaling pathway and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), further contributing to its anti-inflammatory properties.

While generally considered safe and well-tolerated, mesalazine is not without potential off-target effects. These are often not mediated by direct, high-affinity binding to unintended receptors but rather manifest as idiosyncratic, hypersensitivity-driven reactions. This guide provides an in-depth technical overview of the significant potential off-target pharmacological effects of mesalazine, with a focus on cardiotoxicity, pancreatitis, and nephrotoxicity. It summarizes key clinical characteristics, delves into the proposed underlying mechanisms, and outlines relevant experimental protocols for the investigation of such adverse effects.

Key Off-Target Toxicities

The most clinically relevant off-target effects of mesalazine are idiosyncratic and are thought to be immune-mediated rather than dose-dependent. These reactions can affect various organ systems, with cardiac, pancreatic, and renal toxicities being the most notable.

Cardiotoxicity: Myocarditis and Pericarditis

Mesalazine-induced cardiotoxicity, though rare, is a serious adverse effect that can manifest as myocarditis, pericarditis, or myopericarditis.[3][4][5]

The onset of cardiac symptoms typically occurs within the first month of initiating mesalazine therapy. Common clinical presentations are summarized in the table below.

| Clinical Manifestation | Frequency | Notes |

| Chest Pain | ~83% | Often pleuritic in nature. |

| Fever | ~46% | A common accompanying symptom. |

| Dyspnea and Cough | ~40% | Indicative of cardiac or pleuropulmonary involvement. |

| Tachycardia and Weakness | ~27% | General systemic symptoms. |

| Pericardial Effusion | ~37% | Detected via echocardiography. |

Data compiled from a retrospective analysis of 52 cases of mesalazine-induced cardiotoxicity.

Biochemical markers such as troponin T, creatine kinase (CK), and C-reactive protein (CRP) are typically elevated. Electrocardiogram (ECG) findings are often non-specific, showing ST-segment elevation or T-wave inversion. Cardiac magnetic resonance imaging (CMR) can be instrumental in diagnosis, revealing myocardial edema or necrosis.

The leading hypothesis for mesalazine-induced cardiotoxicity is a hypersensitivity reaction. Several mechanisms have been proposed:

-

Allergic Myocarditis: Mesalazine's inhibition of the COX-1 enzyme may shunt the metabolism of arachidonic acid towards the lipoxygenase pathway, leading to an overproduction of leukotrienes. These lipid mediators can induce the release of eosinophil-stimulating cytokines, such as interleukin-5 (IL-5), resulting in eosinophilic infiltration of the myocardium and subsequent inflammation.

-

Humoral-Mediated Hypersensitivity: This theory suggests the formation of antibodies against mesalazine or its metabolites. These antibodies may then cross-react with cardiac tissues, triggering an inflammatory cascade.

-

Direct Cardiotoxicity and Cell-Mediated Hypersensitivity: While less evidence supports these mechanisms, direct toxic effects on cardiac myocytes or a T-cell-mediated immune response remain possibilities.

Proposed Allergic Myocarditis Pathway

Pancreatitis

Drug-induced pancreatitis is a known adverse effect of mesalazine, with a reported incidence that varies but is generally considered rare.

The onset of pancreatitis is often acute, typically occurring within a few weeks of starting mesalazine, though it can occur at any time. The clinical presentation is consistent with acute pancreatitis from other causes.

| Clinical Manifestation | Frequency | Notes |

| Abdominal Pain | 100% | The hallmark symptom. |

| Vomiting | ~38% | A common accompanying symptom. |

| Fever | ~21% | May be present. |

| Nausea | ~21% | Often precedes vomiting. |

Data from a systematic review of 42 cases of mesalazine-induced acute pancreatitis.

Elevated serum amylase and lipase levels are the key diagnostic markers. Imaging studies such as computed tomography (CT) can confirm the diagnosis by showing pancreatic inflammation and edema.

The precise mechanism of mesalazine-induced pancreatitis is not fully understood, but like cardiotoxicity, it is widely believed to be an idiosyncratic hypersensitivity reaction rather than a direct toxic effect. Potential mechanisms include:

-

Allergic Reaction: A type IV (delayed-type) hypersensitivity reaction involving T-cell activation is a plausible mechanism.

-

Increased Pancreatic Duct Permeability: It has been suggested that salicylic acid, the active moiety of mesalazine, could directly affect the pancreatic duct, increasing its permeability and leading to inflammation.

Discontinuation of mesalazine typically leads to the resolution of symptoms, and re-challenge often results in a rapid recurrence of pancreatitis, supporting the hypersensitivity hypothesis.

Nephrotoxicity: Interstitial Nephritis

Renal adverse effects, particularly chronic interstitial nephritis, are a rare but serious complication of mesalazine therapy.

Mesalazine-induced interstitial nephritis often has an insidious onset, and patients may be asymptomatic in the early stages. The primary indicator is a decline in renal function, reflected by an elevated serum creatinine level. Unlike many other forms of drug-induced acute interstitial nephritis, classic signs of hypersensitivity such as fever, rash, and eosinophilia are often absent. Urinalysis may show proteinuria or leukocyturia. If left undetected, it can progress to end-stage renal disease.

The pathogenesis of mesalazine-induced nephrotoxicity is also thought to be an idiosyncratic hypersensitivity reaction. The mechanism is not well-defined but is likely immune-mediated. A genome-wide association study has suggested a potential link with certain HLA regions, indicating a genetic predisposition.

Other Potential Off-Target Effects

-

Drug-Induced Lupus Erythematosus (DILE): There have been case reports of mesalazine inducing a lupus-like syndrome, characterized by arthralgia, myalgia, serositis, and the presence of antihistone antibodies. The mechanism is thought to involve a drug-induced hypersensitivity reaction with features of autoimmunity, including the production of interleukin-5.

-

Eosinophilic Pneumonia: Mesalazine has been associated with pulmonary hypersensitivity reactions, including eosinophilic pneumonia, characterized by the accumulation of eosinophils in the lungs.

Experimental Protocols for Investigating Off-Target Effects

Given that many of mesalazine's off-target effects are idiosyncratic and immune-mediated, standard receptor binding or enzyme inhibition assays may not be the most relevant investigative tools. Instead, a focus on safety pharmacology and in vitro hypersensitivity assays is more appropriate.

Safety Pharmacology Studies

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions. A core battery of tests typically assesses the central nervous, cardiovascular, and respiratory systems.

Safety Pharmacology Study Workflow

-

Central Nervous System: The Irwin test or a functional observational battery (FOB) in rodents is used to assess effects on behavior, coordination, and neurological function.

-

Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are conducted to continuously monitor ECG, heart rate, and blood pressure. The in vitro hERG assay is crucial for assessing the potential for QT interval prolongation.

-

Respiratory System: Whole-body plethysmography in rodents is used to measure respiratory rate and tidal volume.

These studies are typically single-dose and conducted across a range of exposures, from therapeutic to supratherapeutic levels.

In Vitro Hypersensitivity Assays

These assays are designed to investigate the potential of a drug to induce an immune response.

In Vitro Hypersensitivity Assay Workflow

-

Lymphocyte Transformation Test (LTT): This assay measures the proliferation of T-lymphocytes from a sensitized individual in response to in vitro exposure to the drug. It is a common method for diagnosing delayed-type hypersensitivity reactions.

-

Cytokine Release Assays: These assays, such as ELISpot and ELISA, quantify the release of specific cytokines (e.g., IFN-γ, IL-5, IL-13) from immune cells upon drug stimulation. This can provide insights into the type of immune response (e.g., Th1, Th2).

-

Basophil Activation Test (BAT): This flow cytometry-based assay measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils in response to the drug. It is primarily used for investigating IgE-mediated, immediate-type hypersensitivity reactions.

-

Dendritic Cell Activation Assays: In vitro models using dendritic cells (e.g., from the THP-1 cell line) can be used to assess the sensitizing potential of a drug by measuring the upregulation of co-stimulatory molecules like CD86 and CD54, and the production of cytokines such as IL-8.

Conclusion

The off-target pharmacological effects of this compound (mesalazine) are predominantly characterized by idiosyncratic, hypersensitivity-mediated reactions rather than predictable, dose-related interactions with unintended molecular targets. The most significant of these are cardiotoxicity, pancreatitis, and interstitial nephritis. The underlying mechanisms are complex and appear to involve an aberrant immune response to the drug or its metabolites. For drug development professionals and researchers, understanding these potential off-target effects is crucial for risk assessment and patient monitoring. The investigation of such idiosyncratic reactions requires a departure from traditional receptor profiling towards specialized safety pharmacology studies and in vitro hypersensitivity assays that can probe the complex interplay between the drug and the immune system. Continued research into the specific immune pathways involved in mesalazine-induced hypersensitivity will be vital for developing strategies to predict and mitigate these rare but potentially severe adverse events.

References

- 1. Mesalizine-Induced Acute Pancreatitis and Interstitial Pneumonitis in a Patient with Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mesalazine-Induced Myocarditis in Inflammatory Bowel Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mesalazine-Induced Myopericarditis in a Patient with a Recent Diagnosis of Crohn's Disease: Apropos of a Case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

Historical context of Meseclazone discovery and development

A comprehensive technical guide on the discovery and development of Meseclazone (W-2395) cannot be constructed due to a significant lack of publicly available scientific literature. This non-steroidal anti-inflammatory drug (NSAID), developed in the 1970s, appears to have had its development terminated at an early stage, precluding the publication of detailed preclinical and clinical data.

This compound was identified as a prodrug, meaning it would be converted into its active therapeutic form within the body. The development of this compound was reportedly halted due to issues of liver toxicity. This adverse effect is a known, though not universal, concern with NSAIDs and a critical factor in the attrition of drug candidates during development.

The historical context of this compound's development places it within a period of active research and discovery of novel NSAIDs following the elucidation of their primary mechanism of action.

General Mechanism of Action for NSAIDs

Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects—anti-inflammatory, analgesic, and antipyretic—through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Below is a generalized schematic of the NSAID mechanism of action, which would have been the intended pathway for this compound.

Data and Protocols

Due to the discontinuation of this compound's development, there is no available quantitative data regarding its binding affinities, IC50 values, pharmacokinetic parameters, or clinical trial outcomes. Similarly, detailed experimental protocols for its synthesis, pharmacological screening, and toxicological evaluation are not present in the public domain.

Conclusion

The historical record of this compound is sparse, serving as an example of a pharmaceutical candidate that did not proceed through the development pipeline. The reason for its withdrawal, hepatotoxicity, underscores a critical safety hurdle in drug development. While the specific details of this compound remain largely unknown, its story is situated within the broader narrative of NSAID discovery and the ongoing effort to develop safer and more effective anti-inflammatory therapies.

Meseclazone (CAS 29053-27-8): A Review of a Promising but Discontinued Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meseclazone, also known by its developmental code W-2395 and chemical name 2-methylseclazone, is a nonsteroidal anti-inflammatory drug (NSAID) that emerged from research in the 1970s.[1] Despite demonstrating anti-inflammatory, analgesic, and antipyretic properties in early studies, this compound was never commercialized due to concerns regarding liver toxicity.[1] This technical overview consolidates the available scientific literature on this compound, focusing on its pharmacological profile and the foundational experiments that characterized its activity.

Pharmacological Profile

This compound is understood to function as a prodrug, which, after administration, is metabolized to the 5-chloro derivative of salicylic acid.[1] This active metabolite is responsible for its therapeutic effects. The primary research on this compound highlighted its influence on platelet aggregation and its ability to counteract bronchoconstriction.

Effects on Platelet Aggregation

Early in vitro and ex vivo studies demonstrated that this compound possesses inhibitory activity against platelet aggregation. Specifically, it was shown to inhibit collagen-induced platelet aggregation and the secondary phase of ADP-induced aggregation.[2][3]

Antagonism of Bronchospasm

Research also indicated that this compound could dose-dependently inhibit bradykinin-induced bronchoconstriction. In comparative studies with other NSAIDs of the era, its potency was ranked in descending order as follows: isoproterenol ≈ indomethacin > fenoprofen > tolmetin > aspirin > naproxen ≈ ibuprofen > phenylbutazone > diflunisal > this compound > 5-CSA.

Mechanism of Action

The precise molecular mechanisms of this compound's active metabolite, 5-chlorosalicylic acid, have not been extensively elucidated in the available literature. However, as a derivative of salicylic acid, it is presumed to share a mechanism of action with other NSAIDs, which primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The broader search for the mechanism of action of related compounds, such as mesalazine (5-aminosalicylic acid), suggests potential involvement of pathways like the inhibition of nuclear factor-kappaB (NF-κB) and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), though this has not been directly studied for this compound.

Experimental Protocols

Quantitative Data

A significant challenge in providing a comprehensive technical guide on this compound is the absence of detailed quantitative data in the public domain. Key metrics such as IC50 values for COX inhibition, binding affinities for relevant receptors, and detailed pharmacokinetic parameters have not been reported in the available literature. The only semi-quantitative data found is the relative potency ranking in the inhibition of bronchoconstriction.

Due to the lack of specific quantitative data, a comparative data table cannot be constructed.

Signaling Pathways and Logical Relationships

The available literature does not contain sufficient detail to map out the specific signaling pathways affected by this compound or its active metabolite. The logical relationship, however, can be summarized as a prodrug to active metabolite conversion.

Caption: Metabolic activation of this compound.

Conclusion

This compound represents an early effort in the development of NSAIDs that, while showing therapeutic potential, was halted due to safety concerns. The available literature provides a foundational understanding of its identity as a prodrug and its effects on platelet aggregation and bronchoconstriction. However, a deep dive into its molecular mechanisms, detailed experimental protocols, and quantitative pharmacological data is hampered by the limited availability of the original research from several decades ago and the discontinuation of its development. For researchers today, the story of this compound serves as a reminder of the critical role of toxicology in drug development and the historical evolution of anti-inflammatory therapies. Further investigation into this compound would likely require access to archived corporate research files from its original developers.

References

- 1. Lack of effect of 5-aminosalicylic acid on platelet aggregation and fibrinolytic activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibition of platelet agglutination and aggregation by aromatic amidino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 inhibits the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for Meseclazone Quantification: A Developmental Guideline

Note to the Reader: A comprehensive search for a validated High-Performance Liquid Chromatography (HPLC) method specifically for the quantification of Meseclazone did not yield any established protocols in the public domain. This compound (W-2395) was an investigational nonsteroidal anti-inflammatory drug (NSAID) that was not commercially marketed, which likely accounts for the absence of standardized analytical methods in scientific literature.

It is critical to distinguish This compound (Chemical Formula: C₁₁H₁₀ClNO₃) from the similarly named but structurally different drug Mesalazine (also known as Mesalamine or 5-aminosalicylic acid; Chemical Formula: C₇H₇NO₃). The extensive body of literature on HPLC methods for Mesalazine is not applicable to the quantification of this compound due to differences in their physicochemical properties.

The following application note and protocol are provided as a theoretical starting point for the development and validation of an HPLC method for this compound. The parameters suggested are based on common practices for the analysis of small-molecule pharmaceuticals and related NSAIDs. This method is not validated and will require full validation by the end-user according to ICH guidelines (Q2(R1)) or other relevant regulatory standards.

Application Note: Theoretical HPLC Method for this compound Analysis

Introduction

This document outlines a proposed strategy for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The hypothetical method is designed to serve as a robust starting point for researchers, scientists, and drug development professionals aiming to establish a validated analytical procedure for this compound. The proposed approach utilizes a C18 stationary phase with a UV detector, a common and effective combination for compounds of similar structure.

Chromatographic Conditions (Proposed Starting Point)

The following table summarizes the recommended initial parameters for method development. Optimization of these conditions, particularly the mobile phase composition and pH, will be essential to achieve desired peak shape, retention, and resolution.

| Parameter | Proposed Condition |

| HPLC System | Any standard HPLC or UHPLC system with a UV/PDA detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Isocratic or Gradient (start with 60:40 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes (to be adjusted) |

Experimental Protocols: Method Development and Validation

Reagent and Sample Preparation

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

-

To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

-

Standard Stock Solution Preparation (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the compound completely. Use sonication if necessary.

-

Dilute to the mark with the same solvent and mix thoroughly. This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).

-

-

Working Standard and Calibration Curve Solutions:

-

Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase.

-

A suggested concentration range for the calibration curve could be 1 µg/mL to 100 µg/mL.

-

Instrumentation and Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (e.g., 60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solutions in ascending order of concentration.

-

Record the chromatograms and the peak areas.

Method Development and Optimization

-

Wavelength Selection: Perform a UV-Visible scan of this compound in the mobile phase to determine the wavelength of maximum absorbance (λmax). This wavelength should be used for detection to ensure maximum sensitivity.

-

Mobile Phase Optimization: Adjust the ratio of aqueous to organic solvent to achieve a suitable retention time for this compound (typically between 2 and 10 minutes). If peak shape is poor, consider adjusting the pH of the aqueous phase with a different acid (e.g., phosphoric acid) or using a buffer (e.g., phosphate buffer).

-

Gradient Elution: If isocratic elution does not provide adequate separation from potential impurities or degradants, develop a gradient elution method.

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

-

Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linearity range.

-

The concentration of this compound in unknown samples can be calculated using the regression equation.

Quantitative Data Summary (Validation Targets)

Since no experimental data for a validated method exists, the following table outlines the typical acceptance criteria for key validation parameters that should be targeted during method validation according to ICH guidelines.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |

| Limit of Detection (LOD) | To be determined (e.g., Signal-to-Noise ratio of 3:1) |

| Limit of Quantification (LOQ) | To be determined (e.g., Signal-to-Noise ratio of 10:1) |

| Specificity | The peak for this compound should be pure and resolved from any other components (e.g., impurities, excipients). |

| Robustness | Method performance should remain acceptable under minor variations in parameters (e.g., pH, flow rate, column temperature). |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the development and application of the proposed HPLC method for this compound quantification.

Caption: General workflow for HPLC method development and analysis.

Application Notes & Protocols: In Vitro Cell-Based Assays for Meseclazone's Anti-inflammatory Activity

Introduction Meseclazone, also known as Mesalamine or 5-aminosalicylic acid (5-ASA), is a well-established non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily attributed to its ability to modulate key inflammatory pathways.[1][2] this compound is known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which in turn reduces the production of prostaglandins and leukotrienes.[3] Furthermore, a significant part of its anti-inflammatory action involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[4][5] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to quantify the anti-inflammatory activity of this compound. The assays are suitable for researchers in pharmacology, immunology, and drug development.

Key Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its effects by targeting critical nodes within the inflammatory cascade. The two primary pathways are the Arachidonic Acid Cascade, involving COX enzymes, and the NF-κB signaling pathway, which controls the transcription of numerous pro-inflammatory genes.

References

- 1. 61.8.75.226 [61.8.75.226]

- 2. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Meseclazone in Cyclooxygenase (COX) Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meseclazone, also known as mesalazine or 5-aminosalicylic acid (5-ASA), is a non-steroidal anti-inflammatory drug (NSAID) whose mechanism of action includes the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[2] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[2] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. Therefore, determining the inhibitory activity and selectivity of a compound like this compound against COX-1 and COX-2 is a critical step in its pharmacological profiling.

These application notes provide detailed protocols for in vitro enzymatic assays to determine the inhibitory potency of this compound against COX-1 and COX-2. The protocols are designed for a 96-well plate format, suitable for screening and dose-response studies.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound and other common NSAIDs against COX-1 and COX-2 is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-2) / IC50 (COX-1). A lower ratio suggests a preference for COX-1 inhibition, while a higher ratio indicates selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| This compound (5-Aminosalicylic acid) | 410 | >1000 | >2.44 |

| Aspirin | ~4-fold more selective for COX-1 | - | - |

| Diclofenac | 0.076 | 0.026 | 0.34 |

| Ibuprofen | 12 | 80 | 6.67 |

| Celecoxib | 82 | 6.8 | 0.08 |

| Meloxicam | 37 | 6.1 | 0.16 |

| Piroxicam | 47 | 25 | 0.53 |

| Indomethacin | 0.0090 | 0.31 | 34.44 |

Data for this compound and some other NSAIDs are from a human whole blood assay, which is a common in vitro model.[3] The COX-2 assay in this case was a modified human whole blood assay (WHMA-COX-2).[3] Data for other NSAIDs are provided for comparative purposes.

Signaling Pathway

The following diagram illustrates the cyclooxygenase signaling pathway and the points of inhibition by NSAIDs like this compound.

Caption: Cyclooxygenase signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Fluorometric COX-1 and COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits and provides a sensitive method for determining the inhibitory activity of this compound.

a. Materials and Reagents:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorogenic probe that detects PGG2)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Sodium Hydroxide (NaOH)

-

This compound

-

Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

b. Reagent Preparation:

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in COX Assay Buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep the enzymes on ice.

-

Cofactor Solution: Dilute the COX Cofactor in COX Assay Buffer just before use.

-

Substrate Solution: Prepare the arachidonic acid solution by first mixing it with an equal volume of NaOH, and then diluting with purified water. This solution should be prepared fresh.

c. Assay Procedure:

-

Plate Setup:

-

Blank Wells: Add COX Assay Buffer.

-

Enzyme Control (100% Activity) Wells: Add COX Assay Buffer.

-

Positive Control Inhibitor Wells: Add the specific positive control inhibitor for either COX-1 or COX-2.

-

Test Compound (this compound) Wells: Add the different dilutions of this compound.

-

-

Reaction Mix Preparation: Prepare a master mix for each enzyme (COX-1 and COX-2) containing COX Assay Buffer, COX Probe, and the diluted COX Cofactor.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells (Enzyme Control, Positive Control, and Test Compound wells).

-

Pre-incubation: Add the prepared this compound dilutions or control solutions to the respective wells and pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the prepared arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C.

d. Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-